1-(2-((6-((6-Methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)-3-phenylurea
Description
Properties
IUPAC Name |
1-[2-[[6-[(6-methylpyridin-2-yl)amino]pyridazin-3-yl]amino]ethyl]-3-phenylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N7O/c1-14-6-5-9-17(22-14)24-18-11-10-16(25-26-18)20-12-13-21-19(27)23-15-7-3-2-4-8-15/h2-11H,12-13H2,1H3,(H,20,25)(H2,21,23,27)(H,22,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOSWYIOJJOCUBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC2=NN=C(C=C2)NCCNC(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-((6-((6-Methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)-3-phenylurea typically involves multi-step organic reactions. One common method involves the reaction of 6-methyl-2-aminopyridine with 3-chloropyridazine to form an intermediate, which is then reacted with phenyl isocyanate to yield the final product. The reaction conditions often require the use of solvents such as toluene or dimethylformamide (DMF) and catalysts like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions and optimize the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2-((6-((6-Methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)-3-phenylurea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridazinyl moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in DMF.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
1-(2-((6-((6-Methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)-3-phenylurea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in cancer research.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-((6-((6-Methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)-3-phenylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can disrupt cellular processes and lead to therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Systems
- Target Compound: Pyridazine core with amino-linked 6-methylpyridinyl and ethylurea substituents.
- Compound 6a (): Pyrazolo[3,4-b]pyridine core with direct phenylurea attachment.
- Imidazo[1,2-b]pyridazine Derivatives () : Bicyclic systems (e.g., imidazo[1,2-b]pyridazine) linked to thiophene or methoxy groups. These structures exhibit higher molecular weights (328.4–391.5 vs. ~350–370 for the target) and reduced urea-mediated hydrogen bonding .
Functional Group Analysis
Physicochemical Properties
- Solubility : The target’s urea group enhances hydrophilicity, but the phenyl and pyridinyl substituents may reduce aqueous solubility compared to ’s methoxypropyl-containing derivatives (e.g., 330.4 MW compound with polar methoxy groups) .
- Stability : Ureas are generally stable, but the ethyl linker in the target compound could introduce susceptibility to enzymatic cleavage, unlike the rigid fused-ring systems in 6a and imidazo[1,2-b]pyridazines .
Biological Activity
1-(2-((6-((6-Methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)-3-phenylurea is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and neuroprotection. This article provides a comprehensive overview of its biological activity, including synthesis, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 326.4 g/mol. The structure features a phenylurea moiety which is crucial for its biological interactions.
Synthesis
The synthesis typically involves multiple steps starting from readily available precursors. For example, one synthetic route includes the reaction of 6-methylpyridin-2-amine with pyridazine derivatives under controlled conditions to yield the desired product .
Anticancer Activity
Recent studies have highlighted the compound's antiproliferative effects against various cancer cell lines. In vitro assays demonstrated significant activity against A549 (lung cancer), HCT-116 (colorectal cancer), and PC-3 (prostate cancer) cell lines. The half-maximal inhibitory concentration (IC50) values were determined through MTT assays, indicating potent anticancer properties .
Neuroprotective Effects
The compound has also been investigated for its neuroprotective properties. Research indicates that it can suppress excessive glial activation, which is linked to neurodegenerative diseases. It selectively inhibits the production of pro-inflammatory cytokines without affecting beneficial glial functions, making it a potential candidate for treating neuroinflammatory conditions .
Case Studies
- Study on Antiproliferative Effects : A study evaluated a series of pyridazine derivatives, including this compound, showing promising results in inhibiting tumor growth in vitro .
- Neuroprotection Research : Another investigation focused on the compound's ability to modulate glial activation and reduce oxidative stress markers in models of neurodegeneration, providing evidence for its therapeutic potential in neurological disorders .
The precise mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the urea moiety plays a significant role in binding to target proteins involved in cell signaling pathways related to cancer proliferation and inflammation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
